N-Boc-PEG6-alcohol

Descripción general

Descripción

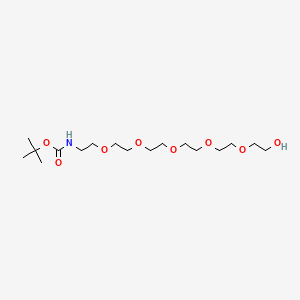

N-Boc-PEG6-alcohol is a PEG linker containing a Boc protected amine group and a terminal hydroxyl group . The Boc protecting group can be removed under acidic conditions . The hydroxyl group can react to further derivatize the compound . The hydrophilic PEG linker increases the water solubility of the compound .

Synthesis Analysis

N-Boc-PEG6-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of N-Boc-PEG6-alcohol is C17H35NO8 . It has a molecular weight of 381.46200 .Chemical Reactions Analysis

N-Boc-PEG6-alcohol is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis

The exact mass of N-Boc-PEG6-alcohol is 381.23600 . It has a PSA of 104.71000 and a LogP of 0.97730 . It is stored at -20°C .Aplicaciones Científicas De Investigación

Peptide and Protein PEGylation : PEGylation, the process of attaching PEG to peptides and proteins, is crucial for pharmaceutical and biotechnical applications. This modification can shield antigenic and immunogenic epitopes, prevent receptor-mediated uptake, and increase the size of the polypeptide, thus altering biodistribution (Roberts, Bentley, & Harris, 2002).

Enhanced Immunoresponse in ELISA Systems : The use of PEG in the construction of surfaces for enzyme-linked immunosorbent assay (ELISA) systems leads to reduced nonspecific protein adsorption and enhanced sensitivity. This is particularly evident in antibody/PEG co-immobilized surfaces (Nagasaki, Kobayashi, Katsuyama, Jomura, & Sakura, 2007).

Polymer Electrolytes for Li-ion Batteries : Modified PEG, when combined with poly(vinyl alcohol) (PVA), forms polymer electrolytes for lithium-ion batteries. These electrolytes demonstrate satisfactory ionic conductivity and extended electrochemical stability (Aydın et al., 2011).

Nanoparticle-based Drug and Gene Delivery : PEGylation of nanoparticles enhances drug and gene delivery efficacy. PEG coatings on nanoparticles help in avoiding aggregation and prolong systemic circulation time. This approach is also useful in overcoming various biological barriers to efficient drug and gene delivery (Suk, Xu, Kim, Hanes, & Ensign, 2016).

Photothermally Enhanced Photodynamic Therapy : Graphene oxide functionalized with PEG (GO-PEG) has been used to enhance the delivery and efficacy of photodynamic therapy for cancer treatment. PEG-functionalization improves water solubility and intracellular trafficking of photosensitizers (Tian, Wang, Zhang, Feng, & Liu, 2011).

PEG Immunogenicity in Drug Delivery : While PEGylation has been a gold standard in bioconjugation and nanomedicine, recent studies highlight the issue of PEG immunogenicity. This has prompted the need for developing alternative polymers to replace PEG in certain therapeutic applications (Thai Thanh Hoang Thi et al., 2020).

PEGylated Antibodies for Improved Therapy : PEGylation of antibodies and antibody fragments can reduce their immunogenicity and increase circulating half-lives. This has potential applications in clinical settings such as tumor targeting (Chapman, 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO8/c1-17(2,3)26-16(20)18-4-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-19/h19H,4-15H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZYGSPDXUBTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-PEG6-alcohol | |

CAS RN |

331242-61-6 | |

| Record name | Boc-NH-PEG6-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)